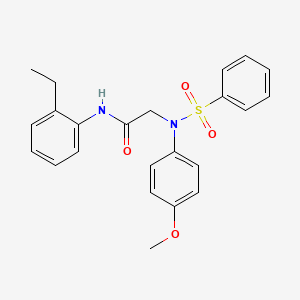![molecular formula C23H23FN2O B6107858 3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6107858.png)
3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for cancer and autoimmune diseases. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the activation of B cells and the production of antibodies.
Mechanism of Action
3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide selectively inhibits BTK, which is a key mediator of B cell activation and proliferation. BTK is involved in the signaling pathway that leads to the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting BTK, this compound blocks the activation of NF-κB and reduces the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in preclinical models. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also been shown to be effective in preclinical models of cancer and autoimmune diseases, suggesting that it has broad therapeutic potential. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for the development of 3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide. One possibility is to test its efficacy in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another possibility is to explore its potential as a combination therapy with other drugs, such as immune checkpoint inhibitors or chemotherapy agents. Finally, further preclinical studies could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide involves several steps, including the reaction of 2-fluorobenzaldehyde with N-methyl-N-[(3-methyl-2-pyridinyl)methyl]amine to form an imine intermediate, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 3-phenylpropanoyl chloride to form the final product, this compound.
Scientific Research Applications
3-(2-fluorophenyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses. This compound has been shown to be effective in inhibiting B cell activation and proliferation, and reducing the production of antibodies in preclinical models of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O/c1-17-9-8-14-25-22(17)16-26(2)23(27)15-20(18-10-4-3-5-11-18)19-12-6-7-13-21(19)24/h3-14,20H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIVZNFFMWIPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B6107798.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6107804.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B6107810.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107818.png)
![2-(1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6107826.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6107836.png)

![1'-[1-methyl-2-(3-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6107855.png)
![ethyl {[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]oxy}acetate](/img/structure/B6107857.png)
![ethyl 5-(butyryloxy)-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B6107878.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6107884.png)
![N-(1-phenylethyl)-2-{[6-phenyl-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6107894.png)